
2-(tert-Butoxymethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxymethyl)piperazine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(tert-Butoxymethyl)piperazine, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and protection/deprotection steps. For example, the tert-butoxymethyl group may be introduced via alkylation of piperazine using tert-butoxymethyl chloride under inert conditions. Critical parameters include:
- Temperature : Controlled heating (e.g., 40–60°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .
- Reaction monitoring : HPLC and NMR spectroscopy track intermediate formation and purity . Yield optimization often requires iterative adjustments of stoichiometry and catalyst loading (e.g., K₂CO₃ as a base).
Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR: Confirms tert-butoxymethyl substitution (δ ~1.2 ppm for tert-butyl protons; δ ~3.5–4.0 ppm for methylene protons).
- ¹³C NMR: Identifies quaternary carbons in the tert-butyl group (~70–80 ppm) .
- HPLC : Assesses purity (>95% for research-grade material) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for C₉H₁₈N₂O) .
Advanced Research Questions
Q. How can multivariate statistical analysis resolve spectral overlaps when distinguishing this compound from its structural isomers?
Raman microspectroscopy combined with Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) effectively differentiates isomers. For example:
- Parameter optimization : Laser power (10–20 mW) and scan numbers (128–256) enhance spectral resolution .
- PCA/LDA workflow :
Reduce spectral dimensionality using PCA (explaining >95% variance).
Apply LDA to isolate isomer-specific peaks (e.g., tert-butyl vs. benzyl substitutions) .
This approach minimizes false positives in structural identification.
Q. What strategies address contradictory biological activity data in piperazine derivatives like this compound?
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
- Dose-response validation : Replicate EC₅₀/IC₅₀ measurements across independent labs .
Q. How do computational models predict the pharmacokinetic and target-binding properties of this compound?
Tools like PISTACHIO and REAXYS databases enable:
- ADME prediction : LogP (~2.1) and solubility (<1 mg/mL in water) indicate moderate bioavailability .
- Docking simulations : The tert-butoxymethyl group may occupy hydrophobic pockets in serotonin or dopamine receptors (e.g., 5-HT₇R), as seen in related analogs .
- QSAR modeling : Correlate substituent electronegativity (e.g., tert-butyl) with receptor affinity .
Q. What role does the tert-butoxymethyl group play in the stability and bioactivity of piperazine derivatives?
- Lipophilicity enhancement : The tert-butyl group increases LogP by ~1.5 units, improving blood-brain barrier penetration .
- Metabolic stability : tert-Butyl groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
- Steric effects : Bulky substituents can reduce off-target binding, as demonstrated in dopamine transporter inhibitors .
Q. Methodological Considerations for Data Interpretation
Q. How should researchers design experiments to evaluate the SAR of this compound analogs?
- Core modifications : Synthesize analogs with substituents at the 2- and 4-positions of the piperazine ring.
- Functional assays : Test binding affinity (e.g., Ki values via radioligand assays) against GPCRs or transporters .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) .
- Preparative HPLC : C18 columns and 0.1% TFA in acetonitrile/water achieve >99% purity .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
特性
CAS番号 |
886365-71-5 |
---|---|
分子式 |
C9H20N2O |
分子量 |
172.27 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxymethyl]piperazine |
InChI |
InChI=1S/C9H20N2O/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10-11H,4-7H2,1-3H3 |
InChIキー |
LSBXLZCVTCYWRQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC1CNCCN1 |
正規SMILES |
CC(C)(C)OCC1CNCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。